Isoindolin-2-amine hydrochloride
Description
Significance of the Isoindoline (B1297411) Heterocycle in Contemporary Medicinal Chemistry Research
The isoindoline heterocycle is considered a "privileged structure" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby exhibiting a wide array of pharmacological effects. Derivatives of isoindoline have been reported to possess anti-inflammatory, analgesic, antitumor, antihypertensive, and antiviral properties, among others. mdpi.comnih.gov
The versatility of the isoindoline scaffold stems from its rigid, yet three-dimensional, structure which allows for precise orientation of functional groups to interact with biological macromolecules like enzymes and receptors. nih.gov The core can be readily modified at several positions, allowing chemists to fine-tune the molecule's steric, electronic, and pharmacokinetic properties. This adaptability has made the isoindoline skeleton a focal point in the development of new therapeutic agents for a variety of diseases. nih.gov Researchers have successfully developed isoindoline-based compounds targeting enzymes such as phosphodiesterase-4 (PDE4) and protein kinases, which are crucial in inflammatory and cell-signaling pathways. nih.gov
Historical Context of Isoindoline-Based Therapeutic Agents and Analogues
The history of isoindoline-based drugs is perhaps most famously, and controversially, marked by thalidomide (B1683933). mdpi.com Initially marketed in the 1950s as a sedative, its tragic teratogenic effects led to its withdrawal. mdpi.com However, subsequent research unveiled its potent immunomodulatory and anti-angiogenic properties, leading to its re-approval for treating multiple myeloma and erythema nodosum leprosum. mdpi.comdrugbank.com
The thalidomide story sparked intensive research into its mechanism of action and the development of safer, more potent analogues. This led to the creation of second- and third-generation immunomodulatory drugs (IMiDs®), such as lenalidomide (B1683929) and pomalidomide (B1683931). nih.govnih.gov These drugs feature a modified isoindoline core—lenalidomide contains a mono-oxidized isoindolin-1-one (B1195906) ring, while pomalidomide has an amino group added to the isoindoline-1,3-dione structure—and are mainstays in the treatment of multiple myeloma. mdpi.comnih.gov
Beyond the IMiDs, the isoindoline scaffold is found in a diverse range of clinically important drugs. Examples include:
Chlorthalidone , a thiazide-like diuretic used for hypertension and edema, which contains an isoindolin-1-one core. mdpi.comnih.gov
Indoprofen , a non-steroidal anti-inflammatory drug (NSAID), also built around an isoindolin-1-one nucleus, though it was later withdrawn due to side effects. wikipedia.orgnih.gov
Apremilast , a PDE4 inhibitor for psoriasis and psoriatic arthritis, which utilizes the isoindoline-1,3-dione (phthalimide) structure. nih.govnih.gov
Mazindol , an anorectic agent used for obesity, which has a more complex tricyclic system incorporating the isoindoline framework. mdpi.comnih.gov
Overview of Isoindolin-2-amine (B1611184) Hydrochloride's Position within Advanced Isoindoline Analog Research
While specific research focusing exclusively on Isoindolin-2-amine hydrochloride is not abundant in publicly available literature, its chemical structure dictates its crucial role as a synthetic intermediate in advanced medicinal chemistry research. It is the hydrochloride salt of 2-aminoisoindoline, meaning it possesses a reactive primary amine group attached directly to the nitrogen of the isoindoline ring. americanelements.com
This N-amino functionality makes this compound a valuable starting material, or "building block," for the synthesis of novel isoindoline derivatives. The amine group can be readily reacted with a wide variety of chemical partners (e.g., aldehydes, ketones, carboxylic acids) to create large libraries of new compounds. This strategy allows researchers to systematically explore the chemical space around the isoindoline scaffold, seeking to discover new molecules with enhanced potency, selectivity, or improved pharmacological profiles. The hydrochloride form enhances the compound's stability and solubility in certain solvents, making it convenient for use in synthetic procedures. sigmaaldrich.com
In essence, this compound represents a key tool for medicinal chemists. It provides a direct and efficient route to introduce diversity at the N-2 position of the isoindoline ring system, facilitating the ongoing quest to develop the next generation of isoindoline-based therapeutics.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 53995-97-4 | americanelements.com |
| Molecular Formula | C₈H₁₁ClN₂ | americanelements.com |
| Molecular Weight | 170.64 g/mol | americanelements.com |
| Synonyms | 2-Aminoisoindoline hydrochloride, N-Aminodihydroisoindole hydrochloride, 2,3-dihydro-1H-isoindol-2-amine hydrochloride | americanelements.com |
Table 2: Examples of Clinically Relevant Isoindoline-Containing Drugs
| Drug Name | Primary Therapeutic Class/Indication | Isoindoline Core Structure |
| Thalidomide | Immunomodulator; Multiple Myeloma, Erythema Nodosum Leprosum | Isoindoline-1,3-dione |
| Lenalidomide | Immunomodulator; Multiple Myeloma, Myelodysplastic Syndromes | Isoindolin-1-one |
| Pomalidomide | Immunomodulator; Multiple Myeloma | Isoindoline-1,3-dione |
| Apremilast | PDE4 Inhibitor; Psoriasis, Psoriatic Arthritis | Isoindoline-1,3-dione |
| Chlorthalidone | Diuretic; Hypertension, Edema | Isoindolin-1-one |
| Indoprofen | NSAID; Anti-inflammatory, Analgesic (Withdrawn) | Isoindolin-1-one |
| Mazindol | Sympathomimetic; Anorectic for Obesity | Fused Isoindoline |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1,3-dihydroisoindol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-10-5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKFLHOJAHSLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633197 | |
| Record name | 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53995-97-4 | |
| Record name | 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Isoindolin 2 Amine Hydrochloride and Derivatives
Established Synthetic Routes to the Isoindolin-2-amine (B1611184) Core Structure
Traditional methods for constructing the isoindolin-2-amine core often rely on foundational reactions that have been refined over time. These routes typically involve the formation of the five-membered nitrogen-containing ring from readily available starting materials.
Synthetic Approaches Utilizing α,α'-Dibromo-o-xylene Precursors
A common and long-standing method for synthesizing the isoindoline (B1297411) ring system involves the use of α,α'-dibromo-o-xylene. This highly reactive precursor can undergo cyclization with a suitable nitrogen source to form the isoindoline core. The reaction is a powerful tool for creating the fundamental structure, which can then be further modified to introduce the desired amine functionality. orgsyn.orgsigmaaldrich.comfishersci.caavantorsciences.comgtilaboratorysupplies.com
The preparation of α,α'-dibromo-o-xylene itself is typically achieved through the bromination of o-xylene. orgsyn.org It is important to note that this dibromide is a potent lachrymator, necessitating careful handling in a well-ventilated fume hood. orgsyn.org
Table 1: Properties of α,α'-Dibromo-o-xylene
| Property | Value | Reference |
| CAS Number | 91-13-4 | sigmaaldrich.comavantorsciences.com |
| Molecular Formula | C₈H₈Br₂ | sigmaaldrich.comavantorsciences.com |
| Melting Point | 91-94 °C | sigmaaldrich.com |
| Density | 1.96 g/mL at 25 °C | sigmaaldrich.com |
Derivations from Protected Isoindolin-2-yl Carbamate (B1207046) Intermediates
Another established strategy involves the use of protected isoindolin-2-yl carbamate intermediates. This approach allows for the controlled introduction of the amine group at the 2-position of the isoindoline ring. The protecting group, often a carbamate such as benzyloxycarbonyl (Cbz), ensures that the amine functionality does not interfere with other reaction steps. Subsequent deprotection reveals the desired 2-aminoisoindoline. mdpi.com This method provides a versatile route to N-amino isoindoline derivatives, which are valuable precursors for more complex molecules.
Reductive Intramolecular Cyclization Strategies
Reductive intramolecular cyclization offers another pathway to the isoindoline core. These strategies often begin with a precursor containing both a reducible functional group, such as a nitrile or an oxime, and a group that can participate in ring closure. For instance, the catalytic hydrogenation of phthalonitrile (B49051) can yield isoindoline. google.commdpi.com A process for the industrial synthesis of isoindoline involves the catalytic hydrogenation of a phthalonitrile solution under hydrogen pressure in the presence of a platinum-on-carbon catalyst. google.com Following the synthesis of isoindoline, it can be converted to isoindoline hydrochloride by treatment with hydrochloric acid. google.com
More recent advancements have explored photocatalytic intramolecular reductive cyclization reactions for the synthesis of indolines, a related heterocyclic system, which highlights the ongoing development in this area. researchgate.net
Modern Advancements in Isoindoline Synthesis Relevant to Isoindolin-2-amine Hydrochloride
Contemporary synthetic chemistry has focused on developing more efficient, environmentally friendly, and versatile methods for constructing the isoindoline scaffold. These modern approaches often emphasize catalyst-free conditions, one-pot reactions, and the generation of molecular diversity.
Catalyst-Free and Solvent-Free Reaction Conditions
In a move towards greener chemistry, researchers have developed catalyst-free and solvent-free methods for the synthesis of isoindoline derivatives. For example, the synthesis of isoindolin-1-imine derivatives has been achieved through a catalyst-free, one-pot, three-component condensation reaction in an aqueous medium. researchgate.net This approach offers high yields and easy purification. researchgate.net Similarly, catalyst- and additive-free synthesis of 3-hydroxyisoindolinones has been reported, demonstrating the feasibility of forming the isoindolinone core under mild, environmentally benign conditions. researchgate.net Some solvent-free one-pot multicomponent reactions have also been developed for the synthesis of isoindoline-1,3-dione derivatives. researchgate.net
One-Pot Multicomponent Reactions for Isoindolinone and Isoindolin-2-amine Scaffold Construction
One-pot multicomponent reactions (MCRs) have emerged as powerful tools for the rapid and efficient construction of complex molecules like isoindolinones and isoindolin-2-amines. researchgate.netnih.gov These reactions combine multiple starting materials in a single reaction vessel to form the desired product in a single step, often with high atom economy. nih.gov
For instance, a one-pot synthesis of isoindolin-1-ones has been developed from nitroarenes and o-phthalaldehyde (B127526) via an indium-mediated reductive condensation reaction. clockss.org This method avoids the need to pre-form the amine from the nitro compound. clockss.org Additionally, a one-pot procedure using an isoindole umpolung strategy has been developed to synthesize polycyclic isoindolines in good yields. nih.govrsc.org
The Ugi four-component reaction (Ugi-4CR) has also been utilized in a divergent synthesis approach to create both isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common precursor, showcasing the versatility of MCRs in generating diverse molecular scaffolds. nih.gov
Table 2: Comparison of Synthetic Methodologies
| Methodology | Key Features | Advantages |
| α,α'-Dibromo-o-xylene Route | Utilizes a reactive dibromide precursor for cyclization. | Well-established, provides the basic isoindoline core. |
| Protected Carbamate Route | Controlled introduction of the amine group via a protected intermediate. | Versatile for synthesizing N-amino derivatives. |
| Reductive Intramolecular Cyclization | Forms the ring through reduction and cyclization of a suitable precursor. | Can utilize various reducible functional groups. |
| Catalyst-Free/Solvent-Free Reactions | Emphasizes environmentally friendly conditions. researchgate.net | Reduced waste, often milder reaction conditions. researchgate.netresearchgate.net |
| One-Pot Multicomponent Reactions | Combines multiple reactants in a single step to build complex molecules. nih.govclockss.orgnih.gov | High efficiency, atom economy, and diversity generation. nih.gov |
Ultrasonic-Assisted Synthetic Protocols for Enhanced Efficiency
The application of ultrasonic irradiation in organic synthesis has been shown to enhance reaction rates, improve yields, and promote greener chemical processes by often allowing for milder reaction conditions. In the context of isoindoline-related structures, ultrasound has proven to be a valuable tool.
Research has demonstrated the efficient synthesis of 3-hydroxyisoindolin-1-ones from 3-alkylidenephtalides using ultrasonic irradiation. rsc.orgnih.gov This method is noted for its high efficiency, broad substrate tolerance, and high yields. rsc.org The reaction can also be successfully performed on a multigram scale. rsc.orgnih.gov The use of ultrasound can significantly shorten reaction times and increase yields compared to conventional heating methods. nih.gov This enhancement is attributed to the mechanical effects of acoustic cavitation, which provides the necessary energy to the reaction medium. nih.gov
A one-pot synthesis of 3-substituted-isoindolin-1-ones under ultrasonic irradiation has also been developed. nih.gov This protocol involves the nucleophilic addition of a primary amine to a (Z)-3-benzylideneisobenzofuran-1(3H)-one, followed by an in-situ reduction. This method is scalable and produces the desired products in high yields within a short reaction time. nih.gov
Table 1: Ultrasonic-Assisted Synthesis of 3-Hydroxyisoindolin-1-one Derivatives rsc.org
| Entry | Primary Amine | Product | Yield (%) |
| 1 | n-Butylamine | 2-Butyl-3-hydroxy-3-phenylisoindolin-1-one | 93 |
| 2 | Benzylamine | 2-Benzyl-3-hydroxy-3-phenylisoindolin-1-one | 84 |
| 3 | Ethanolamine | 3-Hydroxy-2-(2-hydroxyethyl)-3-phenylisoindolin-1-one | 82 |
| 4 | 2-Thiophenemethylamine | 3-Hydroxy-3-phenyl-2-(thiophen-2-ylmethyl)isoindolin-1-one | 90 |
Enantioselective Synthesis and Stereochemical Control in Isoindolinone Analogues
The development of enantioselective methods for the synthesis of isoindolinone analogues is of paramount importance, as the biological activity of these compounds is often dependent on their stereochemistry. google.comnih.govmdpi.com
One successful approach involves the use of chiral bifunctional organocatalysts. rsc.orgscilit.com For instance, chiral tertiary-amine catalysts bearing a urea (B33335) group have been effectively used in the enantioselective synthesis of 3-substituted isoindolinones from 2-formylarylnitriles and malonates. This tandem aldol-cyclization rearrangement reaction proceeds with excellent yields and high enantioselectivities (up to 95% ee) without the need for recrystallization. rsc.org
Another strategy employs chiral phase-transfer catalysts (CPTCs) for the asymmetric synthesis of 3-substituted isoindolinones. google.com Catalysts derived from cinchona alkaloids and 1,2-diaminocyclohexane have been utilized to achieve good yields and enantiomeric excesses, which can be further enhanced through recrystallization. rsc.org
Rhodium(III)-catalyzed oxidative C-H olefination/annulation presents another pathway for the diastereoselective synthesis of chiral 3-substituted isoindolinones. nih.gov This method utilizes a chiral N-sulfinyl amide to direct the asymmetric annulation of benzamides with acrylic esters, affording the products in good yields and with notable diastereomeric ratios. nih.gov The chiral auxiliary can be subsequently removed to provide enantiomerically pure isoindolinones. nih.gov
Table 2: Enantioselective Synthesis of 3-Substituted Isoindolinones using a Chiral Bifunctional Organocatalyst rsc.org
| Entry | Substrate (2-formylarylnitrile) | Product | Yield (%) | ee (%) |
| 1 | 2-Formylbenzonitrile | Diethyl 2-(3-oxoisoindolin-1-yl)malonate | 85 | 92 |
| 2 | 4-Chloro-2-formylbenzonitrile | Diethyl 2-(5-chloro-3-oxoisoindolin-1-yl)malonate | 87 | 95 |
| 3 | 2-Formyl-4-methylbenzonitrile | Diethyl 2-(5-methyl-3-oxoisoindolin-1-yl)malonate | 82 | 93 |
| 4 | 2-Formyl-4-methoxybenzonitrile | Diethyl 2-(5-methoxy-3-oxoisoindolin-1-yl)malonate | 80 | 91 |
Scalable Synthesis and Process Optimization for this compound Analogues
The development of scalable and optimized synthetic routes is crucial for the practical application of this compound and its analogues in areas such as pharmaceuticals. A patented process describes a method for the industrial synthesis of isoindoline, which can then be converted to its hydrochloride salt. google.com
This process involves the catalytic hydrogenation of phthalonitrile in a solvent such as tetrahydrofuran (B95107), a mixture of tetrahydrofuran and water, or dimethoxyethane. google.com The reaction is carried out under a hydrogen pressure of 100 to 180 bars and at a temperature ranging from 30 to 100°C, using 5% Platinum on carbon (Pt/C) as the catalyst. google.com This method allows for the synthesis of isoindoline in a single step from a commercially available starting material with a yield of over 75%. google.com
The resulting isoindoline can be isolated by distillation and subsequently purified by precipitation as the hydrochloride salt from a suitable solvent like ethanol (B145695) or ethyl acetate. This process yields isoindoline hydrochloride with high purity (98.5%). google.com The scalability of this method has been demonstrated, making it suitable for large-scale production. google.compreprints.org
Table 3: Process Parameters for Scalable Synthesis of Isoindoline Hydrochloride google.com
| Parameter | Value |
| Starting Material | Phthalonitrile |
| Catalyst | 5% Platinum on Carbon (Pt/C) |
| Solvent | Tetrahydrofuran |
| Hydrogen Pressure | 180 bars |
| Temperature | 60°C |
| Reaction Time | 5-6 hours |
| Yield (Isoindoline) | 75% |
| Purity (Isoindoline) | 89% |
| Yield (Isoindoline HCl) | 82% |
| Purity (Isoindoline HCl) | 98.5% |
Synthesis of Functionally Related Isoindoline-2-amine Derivatives for Biomedical Exploration
The isoindoline scaffold is a versatile platform for the development of novel compounds with potential biomedical applications. By modifying the core structure with various functional groups, libraries of derivatives can be synthesized and screened for biological activity.
The synthesis of carbamate derivatives is a common strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of a parent molecule. While specific literature on the direct synthesis of isoindolin-2-yl(methyl) carbamate is not extensively detailed in the provided context, general methods for carbamate synthesis can be applied. Typically, this would involve the reaction of an isoindoline-2-amine precursor with a suitable methylating and carbamoylating agent. One common approach is the reaction of an amine with a chloroformate, such as methyl chloroformate, in the presence of a base. Alternatively, reaction with a methyl isocyanate could also yield the desired carbamate.
The incorporation of the isoindolin-2-yl moiety into alpha-amino amide systems can lead to the generation of peptidomimetics with unique structural and biological properties. nih.gov The Ugi four-component reaction (U-4CR) is a powerful tool for the synthesis of α-aminoacyl amides and serves as an efficient method to integrate the isoindoline linker. nih.govwikipedia.org
This one-pot reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. wikipedia.org By using a component that contains the isoindoline scaffold, such as an isoindoline-containing amine or carboxylic acid, the isoindolin-2-yl linker can be readily incorporated into the resulting α-amino amide product. This approach allows for the rapid generation of a diverse library of compounds for biological screening. nih.gov The products of the Ugi reaction, being bis-amides, are often explored for their potential as protease inhibitors. nih.gov
The isoindolin-2-yl-acetamide scaffold is present in several biologically active compounds. researchgate.net A divergent and efficient synthesis of these scaffolds can be achieved through a copper-catalyzed post-Ugi annulation reaction. researchgate.net
This methodology starts with a Ugi four-component reaction to generate a linear precursor. researchgate.net This intermediate then undergoes a copper(I)-catalyzed intramolecular C-N bond formation to construct the isoindoline ring system, yielding the desired isoindolin-2-yl-acetamide. This approach is advantageous due to its atom economy, good yields, and the absence of the need for ligands. researchgate.net The diversity of the final products can be easily achieved by varying the starting materials in the initial Ugi reaction. researchgate.net
Table 4: Synthesis of Isoindolin-2-yl-acetamide Derivatives via Ugi-Post-Annulation researchgate.net
| Entry | Amine | Isocyanide | Terminal Alkyne | Yield (%) |
| 1 | Benzylamine | tert-Butyl isocyanide | Phenylacetylene | 85 |
| 2 | Aniline | Cyclohexyl isocyanide | 1-Octyne | 78 |
| 3 | 4-Methoxyaniline | tert-Butyl isocyanide | 4-Ethynyltoluene | 93 |
| 4 | Benzylamine | Cyclohexyl isocyanide | Phenylacetylene | 81 |
Molecular Design and Structure Activity Relationship Sar Studies of Isoindolin 2 Amine Hydrochloride Derivatives
Rational Design Principles for Isoindolin-2-amine (B1611184) Scaffolds in Molecular Target Modulation
The rational design of molecules centered on the isoindoline (B1297411) scaffold is a cornerstone of efforts to create targeted therapeutic agents. A primary principle involves the strategic incorporation of functionalities that can mimic endogenous molecules or interact with specific biological targets. For instance, the inclusion of α-amino acid moieties is a deliberate design choice aimed at enhancing biomolecular recognition, as these groups are fundamental biological building blocks. researchgate.net Research groups have pursued the synthesis of isoindoline derivatives of L-α-amino acids with the hypothesis that the amino acid portion could improve interactions with biological systems and potentially mitigate toxicity. researchgate.net
Another key principle is the modification of the core scaffold to optimize interactions with enzyme active sites. This can be seen in the design of inhibitors for enzymes like indoleamine 2,3-dioxygenase (IDO), where a pharmacophore model is developed based on the binding modes of known inhibitors. nih.gov Such models guide the design of new compounds by defining the essential spatial and electronic features required for potent inhibition. nih.gov This approach moves beyond simple trial-and-error, employing a predictive framework to devise novel molecular structures with a higher probability of desired activity. nih.gov The synthesis of 5-amino-substituted 2-oxindole derivatives, a related heterocyclic system, for antiglaucoma activity also highlights a rational approach, characterized by efficient synthesis and targeted one-stage modifications to achieve biological effects. nih.gov
Conformational and Steric Considerations in Biological Recognition and Binding
The three-dimensional shape (conformation) and spatial bulk (steric hindrance) of isoindolin-2-amine derivatives are critical determinants of their biological activity. The ability of a molecule to bind effectively to its target receptor or enzyme active site is highly dependent on a complementary fit. Conformational analysis, often aided by NMR spectroscopy and theoretical calculations, helps to understand the molecule's preferred shape in a physiological environment. nih.gov For amine hydrochlorides, electrostatic interactions, such as those between a positively charged nitrogen and a nearby electronegative atom, can significantly influence the conformational equilibrium, even in aqueous solutions. nih.gov
Steric hindrance, the effect of bulky chemical groups on the reactivity and interaction of a molecule, plays a pivotal role. In amine derivatives, bulky substituents near the reactive nitrogen atom can impede the approach of other molecules, which can be either advantageous or detrimental depending on the desired outcome. osti.gov While excessive steric bulk can prevent a molecule from fitting into a binding pocket, carefully positioned bulky groups can enhance selectivity for one biological target over another. nih.govresearchgate.net For example, in the synthesis of complex isoindoline-related structures, steric effects have been observed to influence the reaction outcome, demonstrating the importance of spatial arrangement. mdpi.compreprints.org The goal is often to achieve a balance where the molecule maintains the necessary conformation for binding while using steric features to optimize affinity and selectivity. nih.gov
Impact of Substituent Modifications on Pharmacological Activities
The pharmacological profile of the isoindolin-2-amine core can be extensively tuned by altering the substituents attached to it. These modifications can influence the molecule's electronic properties, lipophilicity, and ability to form specific interactions with biological targets.
The incorporation of α-amino acid moieties into the isoindoline structure is a powerful strategy for enhancing biomolecular recognition. researchgate.net This approach leverages the natural role of amino acids as signaling molecules and protein components. By attaching different L-α-amino acids—such as aspartic acid, arginine, glutamic acid, serine, and lysine (B10760008)—to the isoindoline scaffold, researchers have developed derivatives with varied polar and non-polar side chains. researchgate.net These variations allow for a systematic investigation into how different side chains affect biological activity, for instance, in the context of developing novel anticancer agents. researchgate.net
Studies on isoindoline derivatives of α-amino acids as inhibitors of cyclooxygenase (COX) enzymes have further illuminated this principle. The specific amino acid attached influences the compound's inhibitory potency and selectivity for COX-1 versus COX-2. researchgate.netnih.gov This demonstrates that the amino acid moiety is not merely a passive carrier but an active contributor to the molecule's pharmacological profile, likely by forming specific hydrogen bonds or electrostatic interactions within the enzyme's active site.
Table 1: Examples of Isoindoline Derivatives with Incorporated L-α-Amino Acids and Their Investigated Activities
| Isoindoline Derivative Incorporating | Investigated Biological Activity | Reference |
| Aspartic Acid (Asp) | Anticancer | researchgate.net |
| Arginine (Arg) | Anticancer | researchgate.net |
| Glutamic Acid (Glu) | Anticancer | researchgate.net |
| Serine (Ser) | Anticancer | researchgate.net |
| Lysine (Lys) | Anticancer | researchgate.net |
| Various α-Amino Acids | COX-1/COX-2 Inhibition | researchgate.netnih.gov |
Modifying the aromatic ring of the isoindoline core is a critical tactic for optimizing enzyme inhibition. The nature and position of substituents on this ring can drastically alter a compound's affinity and selectivity for a target enzyme. For example, in the context of COX inhibition by isoindoline derivatives, specific interactions with amino acid residues in the enzyme's binding channel are key. researchgate.net Polar interactions with Arginine 120 are important for COX-1 binding, whereas interactions with residues like Valine 523, Leucine 352, and Tyrosine 355 are crucial for high affinity to COX-2. researchgate.net Therefore, aromatic substitutions that promote these specific interactions can enhance potency and selectivity. researchgate.net
Conversely, inappropriate substitutions can be detrimental. Studies on other heterocyclic scaffolds have shown that introducing bulky or hydrophilic groups can significantly decrease or eliminate inhibitory activity. nih.gov The synthesis of lenalidomide (B1683929) and pomalidomide (B1683931), which are structurally related to the isoindoline core, also highlights the importance of aromatic substitution; pomalidomide features an amino group on the aromatic ring, distinguishing its activity profile. preprints.org
In more complex molecular designs, where the isoindoline moiety is connected to another pharmacophore via a linker, the characteristics of this linker are paramount. The length, polarity, and rigidity of the linker can play a decisive role in determining the stability and efficacy of the final molecule, particularly in bifunctional compounds like PROTACs. enamine.net A rigid or planar linker can hold the connected molecular fragments in a specific orientation, which may be optimal for simultaneously binding to two different biological targets or for fitting into a constrained binding site. enamine.net
Recent trends in drug design have seen a move towards more complex and structurally constrained linkers that incorporate cycles, spirocycles, and double or triple bonds. enamine.net This increased rigidity can reduce the entropic penalty upon binding, leading to a higher affinity for the target. The planarity of certain linkers can also facilitate favorable stacking interactions, such as pi-pi stacking with aromatic residues in a protein, further anchoring the molecule in its binding site and enhancing its activity.
Computational Chemistry Approaches in Isoindolin-2-amine Hydrochloride Research
Computational chemistry has become an indispensable tool in the study and design of this compound derivatives. These methods provide insights into molecular properties and interactions that are difficult to observe experimentally. Quantitative Structure-Activity Relationship (QSAR) modeling is a prominent example. In the study of isoindoline-based COX inhibitors, QSAR models were developed to correlate physicochemical descriptors (such as steric and hydrophobic parameters) with the observed biological activity. researchgate.netnih.gov Techniques like Multiple Linear Regression (MLR) and Least-Squares Support Vector Machines (LS-SVM) have been successfully used to create predictive models for COX-1 and COX-2 inhibition. researchgate.netnih.gov
Molecular docking simulations are another powerful computational approach. Using algorithms like EADock, researchers can predict the preferred binding mode of a ligand within a protein's active site. nih.gov This information is used to develop pharmacophore models that define the essential features for binding, which in turn guides the rational design of new, more potent inhibitors. nih.gov Furthermore, Density Functional Theory (DFT) calculations are employed to study the fundamental properties of these molecules, such as their geometry and the steric hindrance around the amine group, providing a deeper understanding of their chemical behavior. nih.gov
Table 2: Investigated COX Inhibition by Select Isoindoline Derivatives
| Compound | COX-1 IC₅₀ (mM) | COX-2 IC₅₀ (mM) | Reference |
| 1 | 15.55 | 19 | researchgate.net |
| 4 | 6.40 | 0.331 | researchgate.net |
| 7 | 23.64 | 0.185 | researchgate.net |
| 9 | > 2.72 | > 2.72 | researchgate.net |
| Note: Lower IC₅₀ values indicate greater inhibitory potency. |
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in understanding the binding mechanism and affinity of a ligand to its target protein.
In the study of isoindoline derivatives, molecular docking has been employed to elucidate their interaction with various biological targets. For instance, a series of 2,3-disubstituted isoindolin-1-one (B1195906) derivatives were evaluated as urease inhibitors. Molecular docking studies of these compounds revealed that the most potent inhibitors fit well into the active site of the urease enzyme. nih.gov The interactions were characterized by hydrogen bonds and hydrophobic interactions with key amino acid residues within the catalytic pocket, which rationalized their observed inhibitory activity. nih.gov
Similarly, research on isoindolinone derivatives as histone deacetylase (HDAC) inhibitors utilized molecular docking to understand the high potency of these compounds. The simulations showed that the isoindolinone scaffold effectively oriented the molecules within the HDAC active site, allowing for crucial interactions that lead to inhibition. nih.gov
In another study, isoindoline-1,3-dione derivatives were designed as acetylcholinesterase (AChE) inhibitors for potential use in Alzheimer's disease. Molecular modeling indicated that the most potent compounds could interact with both the catalytic and peripheral active sites of the AChE enzyme. nih.gov This dual-site interaction is a key factor in their enhanced inhibitory potency. nih.gov
While specific molecular docking data for derivatives of this compound is not extensively available in the public domain, studies on structurally related isoindoline compounds provide a strong basis for predicting their potential interactions. For example, 2-(isoindolin-2-yl) esters derived from aromatic amino acids have been investigated for their potential interaction with GABAa receptors, suggesting a plausible neurological target. researchgate.net The isoindoline moiety, in this case, plays a role in the π-π stacking interactions with the receptor. researchgate.net
The following table summarizes representative findings from molecular docking studies on various isoindoline derivatives, highlighting the target, binding affinity, and key interacting residues.
| Compound Series | Target Protein | Binding Affinity/Score | Key Interacting Residues |
| 2,3-Disubstituted Isoindolin-1-ones | Urease | IC50 = 10.07 ± 0.28 µM (for most potent) | Not specified |
| Isoindolinone Derivatives | Histone Deacetylase 1 (HDAC1) | IC50 = 57.9 nM (for most potent) | Not specified |
| Isoindoline-1,3-dione Derivatives | Acetylcholinesterase (AChE) | IC50 = 2.1 µM (for most potent) | Catalytic and peripheral active sites |
| Indolin-2-one Derivatives | Aurora B Kinase | -225.90 kcal/mol (MolDock Score) | Not specified |
This table presents data from studies on various isoindoline derivatives to illustrate the application of molecular docking in this chemical class.
In Silico ADME Prediction for Lead Optimization and Compound Prioritization
In silico Absorption, Distribution, Metabolism, and Excretion (ADME) prediction is a critical step in the early stages of drug development. These computational models estimate the pharmacokinetic properties of a compound, helping to identify candidates with a higher probability of success in later clinical trials.
For isoindoline derivatives, in silico ADME studies have been conducted to assess their drug-likeness. A study on 2-(isoindolin-2-yl) esters derived from aromatic amino acids predicted their physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The results indicated that derivatives from phenylalanine, tyrosine, tryptophan, and histidine showed promising characteristics, including good predicted blood-brain barrier (BBB) permeability and optimal lipophilicity (logP values between 2.8 and 3.6), which are desirable for CNS-active compounds. researchgate.net Furthermore, these compounds were predicted to have favorable human intestinal absorption and low risks of hepatotoxicity and cardiotoxicity. researchgate.net
In a separate study on isoindolin-1-one derivatives as urease inhibitors, in silico ADME evaluation was also performed. nih.gov These predictions, alongside the biological and docking results, help in the selection of the most promising compounds for further development. nih.gov Similarly, for indolin-2-one linked stilbene (B7821643) derivatives, a low to moderate aqueous solubility was predicted using the Swiss-ADME web tool.
The table below provides a summary of the predicted ADME properties for selected isoindoline derivatives, showcasing the parameters used for their evaluation.
| Compound Series | Predicted Property | Finding |
| 2-(Isoindolin-2-yl) Esters | Blood-Brain Barrier (BBB) Permeability | Consistently superior for aromatic amino acid derivatives |
| 2-(Isoindolin-2-yl) Esters | logP | Optimal CNS-active range (2.8-3.6) |
| 2-(Isoindolin-2-yl) Esters | Human Intestinal Absorption | Favorable |
| 2-(Isoindolin-2-yl) Esters | Hepatotoxicity & Cardiotoxicity Risk | Low |
| Indolin-2-one Linked Stilbenes | Aqueous Solubility | Low to moderate |
| Amide Enriched 2-(1H)-quinazolinone Derivatives | Human Oral Absorption | Predicted to be higher than 85% |
This table presents predicted ADME data from studies on various isoindoline derivatives to illustrate the application of in silico prediction in this chemical class.
Pharmacological and Biological Research of Isoindolin 2 Amine Hydrochloride Analogs
Preclinical Evaluation of Antineoplastic and Cytotoxic Potential
The therapeutic potential of isoindoline-based compounds in oncology is a significant area of research. Analogs of isoindolin-2-amine (B1611184) hydrochloride have been synthesized and evaluated for their ability to combat cancer cells, showing promise in preclinical studies. These investigations focus on their direct cytotoxic effects on cancer cells and the underlying mechanisms driving these effects.
A range of newly synthesized isoindoline (B1297411) derivatives have demonstrated notable cytotoxic activity against various human cancer cell lines. researchgate.net In one study, seven new isoindolines derived from L-α-amino acids such as aspartic acid, arginine, glutamic acid, serine, and lysine (B10760008) were tested against a panel of five human cancer cell lines. researchgate.net All the tested compounds showed activity, with the derivatives of serine (compound 6) and lysine (compound 7) being particularly effective against human non-small cell lung carcinoma (A549) and human glioblastoma astrocytoma (U373) cells. researchgate.net These two compounds exhibited significantly higher potency, with IC50 values of 0.001 mM and 0.007 mM, respectively. researchgate.net
Similarly, isoquinolinamine compounds, which share a related heterocyclic core, have been evaluated. The 3-(p-Tolyl)isoquinolin-1-amine, known as FX-9, was identified as a highly effective agent against both B- and T-cell acute lymphoblastic leukemia (ALL) cells. biomolther.org FX-9 inhibited the proliferation of ALL cell lines with IC50 values ranging from 0.54 μM in RS4;11 cells to 1.94 μM in CEM cells. biomolther.org B-ALL cell lines, in particular, showed a significant inhibition of proliferation at a concentration of 0.5 μM. biomolther.org Other studies on isoquinolinequinone–amino acid derivatives also revealed moderate to high cytotoxic activity, with IC50 values for promising compounds ranging from 0.5 to 6.25 μM. nih.gov
Recent research has also focused on isoindole-1,3-dione derivatives, which have shown anticancer effects. iyte.edu.tr The cytotoxic effects of these novel isoindole derivatives were investigated against A549 (lung), HeLa (cervical), PC3 (prostate), MCF-7 (breast), and Caco-2 (colorectal) cancer cell lines. iyte.edu.tr
In Vitro Cytotoxicity of Isoindoline Analogs (IC50 Values)
| Compound | Cancer Cell Line | IC50 Value | Source |
|---|---|---|---|
| Isoindoline-Serine Derivative (6) | A549 (Lung Carcinoma) | 0.001 mM | researchgate.net |
| Isoindoline-Lysine Derivative (7) | U373 (Glioblastoma) | 0.007 mM | researchgate.net |
| FX-9 (3-(p-Tolyl)isoquinolin-1-amine) | RS4;11 (B-ALL) | 0.54 μM | biomolther.org |
| FX-9 (3-(p-Tolyl)isoquinolin-1-amine) | SEM (B-ALL) | Not specified | biomolther.org |
| FX-9 (3-(p-Tolyl)isoquinolin-1-amine) | CEM (T-ALL) | 1.94 μM | biomolther.org |
| FX-9 (3-(p-Tolyl)isoquinolin-1-amine) | Jurkat (T-ALL) | Not specified | biomolther.org |
Understanding the mechanisms by which isoindoline analogs inhibit cancer cell growth is crucial for their development as therapeutic agents. Research indicates that the antiproliferative effects of these compounds are often linked to the induction of apoptosis, or programmed cell death. For instance, the potent activity of the isoquinolinamine compound FX-9 was associated with observable changes in cancer cell morphology and the induction of apoptosis. biomolther.org Further investigations into related heterocyclic compounds, such as indolo-pyrazole derivatives, have shown that they can induce apoptosis by causing nuclear alterations like condensation, fragmentation, and the formation of apoptotic bodies. nih.gov These compounds can also trigger cell cycle arrest, a process that stops cells from progressing through the division cycle, often at the G2/M phase. nih.gov
The anticancer potential of isoindoline-related structures extends beyond direct cytotoxicity. Some derivatives, like lenalidomide (B1683929), which contains an isoindolin-1-one (B1195906) core, exhibit a multi-faceted mechanism of action. mdpi.com Lenalidomide possesses potent antineoplastic, anti-angiogenic (inhibiting the formation of new blood vessels that tumors need to grow), and anti-inflammatory properties. mdpi.com Its therapeutic effect is also mediated through immunomodulatory actions, where it enhances the activity of the patient's own immune cells, such as T-cells and natural killer (NK) cells, to recognize and attack tumor cells. mdpi.com This is coupled with the inhibition of pro-inflammatory cytokines, which can promote cancer growth. mdpi.com Furthermore, the broader family of nitrogen-containing heterocyclic molecules, to which isoindolines belong, includes compounds that act as kinase inhibitors, targeting specific enzymes that are often dysregulated in cancer cells. biomolther.org
Enzyme Inhibition and Receptor Modulation by Isoindolin-2-amine Derivatives
A key strategy in modern drug design is the development of molecules that can selectively inhibit enzymes or modulate receptors that are critical for disease processes. Derivatives of isoindolin-2-amine have been investigated as inhibitors of specific enzymes involved in cancer and other diseases.
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression. nih.gov The HDAC8 isoform, in particular, has been identified as a significant factor in cell proliferation and tumorigenesis, making it an attractive target for cancer therapy. nih.gov Designing selective HDAC8 inhibitors is a key strategy to combat diseases involving this enzyme's activity. nih.gov The general mechanism of HDACs involves a metal-dependent hydrolysis of acetyl-L-lysine side chains on proteins. nih.gov Potent inhibitors typically work by chelating the active site metal ion, which is often zinc. nih.gov The catalytic mechanism proceeds through a process where a water molecule, activated by the metal ion and a histidine residue, attacks the substrate. nih.govfigshare.com While specific studies directly linking isoindolin-2-amine hydrochloride to HDAC8 are emerging, the development of heterocyclic compounds as HDAC inhibitors is an active area of research, given the validated role of HDACs as drug targets. nih.gov
S-adenosyl-L-homocysteine hydrolase (SAHase) is a crucial enzyme that regulates cellular methylation processes. jst.go.jpamegroups.org Methylation is vital for numerous biological functions, and its dysregulation is implicated in various diseases. nih.gov SAHase catalyzes the breakdown of S-adenosyl-L-homocysteine (SAH), which is a potent inhibitor of methyltransferase enzymes. nih.gov By inhibiting SAHase, the levels of SAH accumulate within the cell, which in turn shuts down essential methylation reactions. jst.go.jpamegroups.org
Researchers have successfully designed and synthesized a novel class of amide derivatives starting from N-methylthis compound to act as SAHase inhibitors. jst.go.jp These compounds were specifically engineered to target and inhibit the SAHase enzyme, demonstrating a clear therapeutic strategy based on the isoindoline scaffold. jst.go.jp The inhibition of SAHase is considered a promising approach for developing new therapeutics, including anticancer agents. researchgate.net
Endothelin-1 Receptor A Antagonism
Research has led to the discovery of 1,3-disubstituted isoindolines as a novel category of potent and functionally selective endothelin-A (ET-A) receptor antagonists. nih.gov This discovery was achieved through the pharmacophore analysis of pre-existing nonpeptide endothelin antagonists. nih.gov Endothelin-1 (ET-1) is a powerful endogenous vasoconstrictor that is primarily released by endothelial cells and interacts with two receptor types, ETA and ETB. nih.gov Beyond its role in vasoconstriction, ET-1 is implicated in the fibrosis of vascular cells and the stimulation of reactive oxygen species production. nih.gov
The overproduction of endothelin in the lungs is a known cause of pulmonary arterial hypertension (PAH), leading to the approval of endothelin receptor antagonists (ERAs) for treating this condition. mdpi.com The endothelin axis also has a variety of functions related to fundamental cellular activities, including cell proliferation and apoptosis. mdpi.com It has been proposed that ETA receptor antagonists could potentially alleviate the withdrawal symptoms associated with opioids after tolerance and dependence have developed. mdpi.com
Studies have explored the structure-activity relationships for both the trans and cis series of these isoindoline compounds. nih.gov
Alpha-Adrenergic Receptor Blockade
A novel group of potent dopamine (B1211576) D(4) antagonists has been identified with selectivity over the alpha-1 adrenoceptor. nih.gov The initial lead compound was found by screening a compound library. nih.gov Subsequent research focused on the structure-activity relationships of substituted isoindoline rings. nih.gov Several analogs were discovered that demonstrated more than 100-fold selectivity for the D(4) receptor over the alpha-1 adrenoceptor. nih.gov
Alpha-2 adrenergic receptor agonists have been utilized for many years to manage medical conditions such as hypertension, attention-deficit/hyperactivity disorder, various pain and panic disorders, and symptoms of withdrawal from opioids, benzodiazepines, and alcohol. nih.gov More recently, they have found use as adjuncts for sedation and to decrease anesthetic needs. nih.govnih.gov
Dopamine D4 Receptor Ligand Interactions
Investigations into isoindolinone enantiomers have revealed their affinity for the dopamine D4 receptor. nih.gov The initial identification of PD 108635 as a potent dopamine D4 ligand spurred efforts to replace its benzylic alcohol group with a more metabolically stable moiety, leading to the discovery of a series of isoindolinones with D4 affinity. nih.gov
Further research has uncovered a new class of potent dopamine D(4) antagonists that exhibit selectivity over dopamine D(2) and alpha-1 adrenoceptors. nih.gov The exploration of structure-activity relationships of substituted isoindoline rings and the chirality of the hydroxymethyl side chain showed that the S enantiomer is the more potent form at the D(4) receptor. nih.gov This research has led to the discovery of several analogs with over 100-fold selectivity for D(4) over D(2) and the alpha-1 adrenoreceptor. nih.gov
Neuronal Nitric Oxide Synthase (nNOS) Inhibition
The overproduction of nitric oxide by neuronal nitric oxide synthase (nNOS) has been associated with several neurodegenerative diseases. nih.gov In response, potent and isoform-selective inhibitors of nNOS have been designed. nih.gov However, the lead compounds often contain several basic functional groups, which can hinder their ability to cross the blood-brain barrier. nih.gov
To address this, research has focused on replacing secondary amines in the lead compounds with neutral ether and amide groups to enhance bioavailability. nih.govnih.gov One such analog, an ether derivative, has been shown to maintain similar potency and selectivity to the original lead compound while demonstrating an increased capacity to penetrate the blood-brain barrier. nih.gov Specifically, this ether analog (compound 2) exhibits the same potency for nNOS as the parent amine compound (compound 1) and maintains excellent selectivity over other NOS isoforms. nih.gov Crystal structures indicate that the secondary amine of the lead compound interacts with a heme propionate (B1217596) group through a water molecule in the active site, and it is possible for an ether to form a similar hydrogen bond. nih.gov While replacing the amine with an amide (compound 3) resulted in a slight decrease in binding affinity, other modifications involving ether or amide linkages led to a significant loss of potency. nih.gov
A cell-permeable and highly selective inhibitor of nNOS, identified as Neuronal Nitric Oxide Synthase Inhibitor I, has a Ki of 120 nM and shows over 2500-fold and 320-fold selectivity over eNOS and iNOS, respectively. merckmillipore.com
| Compound | Modification | nNOS Inhibition | Selectivity |
| Lead Compound (1) | Secondary Amine | Low nanomolar potency | ~2000-fold over eNOS, ~600-fold over iNOS nih.gov |
| Ether Analog (2) | Ether Linkage | Same as compound 1 | ~2000-fold over eNOS, ~600-fold over iNOS nih.gov |
| Amide Analog (3) | Amide Linkage | 3-4 fold loss of binding affinity | Not specified |
| Neuronal Nitric Oxide Synthase Inhibitor I | Not specified | Ki = 120 nM | >2500-fold over eNOS, >320-fold over iNOS merckmillipore.com |
Anti-infective and Antiparasitic Activities
Antibacterial and Antifungal Efficacy Studies
The isoindole scaffold and its related compounds are recognized for a broad spectrum of biological activities, including antimicrobial effects. jmchemsci.comresearchgate.net
Antiviral Properties and Mechanism of Action
Derivatives of isoindoline have demonstrated considerable antiviral activities against a range of human viruses. jmchemsci.comresearchgate.net The isoindole framework possesses advantageous physicochemical and biological properties, and research has shown that modifying the isoindole ring through linkage, fusion, substitution, or hybridization with other rings or side chains can lead to effective antiviral compounds. jmchemsci.comresearchgate.net The mechanisms of action for these compounds are reported to be versatile. jmchemsci.comresearchgate.net
The general mechanism of viral infection involves the virus attaching to a host cell and injecting its genetic material. nih.gov The viral DNA or RNA then integrates into the host cell's genetic material, compelling it to replicate the viral genome. nih.gov The newly created viruses are subsequently released from the host cell. nih.gov Antiviral drugs can interfere with this process at various stages. nih.gov
For instance, some antiviral agents work by blocking the ion channels of the virus, which are crucial for viral entry and release. nih.gov Others, like nucleotide analogues, act as inhibitors of viral RNA polymerases, thereby halting replication. nih.gov Isoquinoline-containing alkaloids have been identified as having strong antiviral activities, with some also exhibiting significant anti-inflammatory effects through the inhibition of signaling pathways. nih.gov
| Compound Class | Mechanism of Action | Target Viruses |
| Isoindoline Derivatives | Versatile, including modification of the isoindole ring. jmchemsci.comresearchgate.net | Various human viruses. jmchemsci.comresearchgate.net |
| Amantadine/Rimantadine | Block M2 protein ion channels. nih.gov | Influenza virus. nih.gov |
| Remdesivir | Inhibits viral RNA-dependent RNA polymerase. nih.gov | MERS-CoV, SARS-CoV. nih.gov |
| Isoquinoline Alkaloids | Antiviral and anti-inflammatory (p38 MAPK pathway inhibition). nih.gov | SARS-CoV-2. nih.gov |
Efficacy Against Protozoal Pathogens (e.g., Leishmania major, Toxoplasma gondii)
Research into the antiparasitic properties of isoindoline-based compounds has revealed promising activity against various protozoal pathogens. While direct studies on "this compound" are limited, research on its analogs provides significant insights.
Naphthylisoquinoline alkaloids and their synthetic analogs have been investigated for their efficacy against Leishmania major, the causative agent of cutaneous leishmaniasis. nih.govnih.gov Studies have shown that certain N,C-coupled naphthylisoquinoline alkaloids exhibit significant leishmanicidal activity. nih.gov For instance, the naturally occurring alkaloids ancistrocladiniums A and B, along with a synthetic isoquinolinium salt, were found to be effective against intracellular amastigotes of L. major in the low submicromolar range. nih.gov Their activity was primarily directed against the amastigote stage of the parasite. nih.gov
With regard to Toxoplasma gondii, the causative agent of toxoplasmosis, various indole (B1671886) and tryptanthrin (B1681603) analogs have been evaluated. nih.govnih.gov Tryptanthrin derivatives, in particular, have demonstrated potent in vitro efficacy, with 50% inhibitory doses in the low nanomolar range. nih.gov The development of novel chemotherapeutics with improved selectivity compared to standard therapies like pyrimethamine (B1678524) and sulfadiazine (B1682646) is a key research focus. nih.gov One study reported the optimization of an imidazole-thiosemicarbazide scaffold, leading to a cyclic analogue with a s-triazole core that showed a high selectivity index against T. gondii. nih.gov
Advanced Spectroscopic and Analytical Characterization in Isoindolin 2 Amine Hydrochloride Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of the molecular framework. For isoindolin-2-amine (B1611184) hydrochloride and its derivatives, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable tools. nih.govnih.gov
Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms within a molecule and their connectivity. nih.govrsc.org In the study of isoindoline (B1297411) derivatives, ¹H NMR spectra provide characteristic signals for the aromatic protons of the isoindoline ring system and the protons of any substituent groups. rasayanjournal.co.inresearchgate.net The chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) of these signals offer a wealth of structural information. rsc.org For instance, the aromatic protons typically appear in the downfield region of the spectrum, while the protons on the saturated five-membered ring and any alkyl substituents are found further upfield. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), can further establish the connectivity between neighboring protons. nih.gov
Table 1: Representative ¹H NMR Data for Isoindoline Derivatives
| Compound Type | Proton Type | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Isoindolin-1-ones | Aromatic (C₆H₄) | 7.40 - 8.10 |
| Benzylic (CH) | 3.00 - 3.70 |
Note: Specific chemical shifts can vary depending on the solvent and the nature of substituents. semanticscholar.orgnih.gov
Complementing ¹H NMR, Carbon-13 (¹³C) NMR spectroscopy provides a detailed map of the carbon framework of a molecule. nih.govdocbrown.info Each unique carbon atom in a molecule typically gives rise to a distinct signal in the ¹³C NMR spectrum, revealing the total number of non-equivalent carbons. docbrown.info In the analysis of isoindolin-2-amine hydrochloride and its derivatives, ¹³C NMR is crucial for confirming the presence of the isoindoline core and identifying the carbon atoms of various functional groups. nih.govrasayanjournal.co.in For example, the carbonyl carbons in isoindolin-1-one (B1195906) or isoindoline-1,3-dione derivatives exhibit characteristic downfield chemical shifts. bas.bg Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups, further aiding in the complete structural assignment. nih.gov
Table 2: Illustrative ¹³C NMR Data for Isoindoline Scaffolds
| Compound Type | Carbon Type | Typical Chemical Shift (δ, ppm) |
|---|---|---|
| Isoindolin-1-ones | Carbonyl (C=O) | ~170 |
| Aromatic (C₆H₄) | 120 - 140 | |
| Hemiaminal (C-N) | ~90 | |
| Isoindoline-1,3-diones | Carbonyl (C=O) | 155 - 175 |
Note: Chemical shifts are influenced by the specific molecular structure and solvent. nih.govbas.bg
Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is an essential tool for confirming the molecular weight of a synthesized compound and assessing its purity. semanticscholar.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, often to within a few parts per million (ppm). nih.gov This precision allows for the determination of the elemental composition of a molecule, providing unequivocal confirmation of its chemical formula. For this compound, with a molecular formula of C₈H₁₁ClN₂, HRMS can distinguish its exact mass from other compounds with the same nominal mass but different elemental compositions. americanelements.com This level of accuracy is critical for verifying the identity of newly synthesized compounds and for publication in peer-reviewed journals. researchgate.net
Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for the analysis of polar and thermally labile molecules, such as hydrochloride salts. researchgate.netresearchgate.net In ESI-MS, a solution of the analyte is sprayed through a charged capillary, creating fine, charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions. researchgate.net This gentle ionization process typically results in the observation of the protonated molecular ion ([M+H]⁺), which directly provides the molecular weight of the free base. nih.govmdpi.com For this compound, ESI-MS would be expected to show a prominent signal corresponding to the protonated isoindolin-2-amine cation. nist.gov
Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) Analysis
Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. researchgate.net The resulting spectrum provides a unique "fingerprint" of the molecule, revealing the presence of specific functional groups. rasayanjournal.co.in In the characterization of this compound and its derivatives, FT-IR is used to identify key structural features. For example, the presence of an amine (N-H) group will give rise to characteristic stretching vibrations. In derivatives such as isoindolin-1-ones, a strong absorption band corresponding to the carbonyl (C=O) group stretch will be a prominent feature of the spectrum. nih.gov
Table 3: Key FT-IR Absorption Frequencies for Isoindoline Derivatives
| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| Amine (N-H) | Stretch | 3300 - 3500 |
| Carbonyl (C=O) in Amides | Stretch | 1674 - 1703 |
| Aromatic C-H | Stretch | ~3000 - 3100 |
Note: The exact position and intensity of absorption bands can be influenced by the molecular environment and physical state of the sample. researchgate.net
X-ray Crystallography for Absolute Stereochemistry and Conformation Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid at an atomic level. This powerful technique provides unambiguous proof of a molecule's connectivity, conformation (the spatial arrangement of atoms), and, for chiral compounds, its absolute stereochemistry.
The process involves irradiating a single crystal of this compound with a beam of X-rays. The crystal diffracts the X-rays into a specific pattern of spots, the intensities and positions of which are meticulously recorded. By analyzing this diffraction pattern, scientists can calculate the positions of individual atoms within the crystal lattice, generating a precise electron density map and, consequently, a detailed molecular model.
For this compound, this analysis would definitively confirm:
Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds, confirming the isoindoline ring structure and the geometry of the amine substituent.
Conformation: The puckering of the five-membered isoindoline ring and the orientation of the exocyclic amine group relative to the ring system in the solid state. nih.gov
Intermolecular Interactions: The analysis reveals how individual molecules of this compound pack together in the crystal, identifying key interactions such as hydrogen bonds involving the amine and hydrochloride components, which stabilize the crystal lattice. researchgate.net
While Isoindolin-2-amine itself is achiral, X-ray crystallography is an indispensable tool for derivatives or related structures where chirality is introduced. In such cases, the technique can establish the absolute configuration (R/S designation) without ambiguity, which is critical for understanding pharmacological activity. nih.govresearchgate.net
Chromatographic Techniques for Separation, Isolation, and Purity Profiling
Chromatography is a cornerstone of analytical chemistry, essential for separating the target compound from impurities, starting materials, and by-products. Various chromatographic methods are utilized to ensure the purity and quality of this compound. preprints.org
High-Performance Liquid Chromatography (HPLC) is the most common technique for assessing the purity of non-volatile compounds like this compound. taylorfrancis.com In a typical reversed-phase HPLC method, the compound is dissolved in a suitable solvent and injected into a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase is then pumped through the column. Compounds are separated based on their relative affinity for the stationary and mobile phases; more polar compounds elute faster, while less polar compounds are retained longer. A UV detector is often used to quantify the compound as it elutes from the column. The method is validated for specificity, linearity, accuracy, and precision to ensure reliable quantification of the main peak and any impurities. google.com
Table 1: Illustrative HPLC Method Parameters for Purity Analysis
| Parameter | Typical Value | Purpose |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides separation based on hydrophobicity. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified aqueous phase to ensure protonation of the amine. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent to elute compounds from the column. |
| Gradient | 5% B to 95% B over 20 min | Gradually increases solvent strength to elute a wide range of impurities. |
| Flow Rate | 1.0 mL/min | Controls the speed of the separation. |
| Column Temp. | 30 °C | Ensures reproducible retention times. |
| Detection | UV at 210 nm and 254 nm | Monitors the aromatic isoindoline structure. |
| Injection Vol. | 10 µL | A small, precise volume of the sample solution. |
For definitive identification of impurities, HPLC is often coupled directly with a mass spectrometer (MS). LC-MS provides not only the retention time of a compound but also its mass-to-charge ratio (m/z). nih.gov This dual detection provides a high degree of confidence in peak identification. As components elute from the LC column, they are ionized (e.g., using Electrospray Ionization, ESI) and enter the mass analyzer. nih.gov The mass spectrometer can identify the molecular weight of the parent compound and provide structural information on unknown impurities through fragmentation analysis (MS/MS). nih.govresearchgate.net This is particularly valuable for characterizing process-related impurities or degradation products that may be present in trace amounts.
Ultra-Performance Liquid Chromatography (UPLC) is an evolution of HPLC that utilizes columns with smaller particle sizes (typically <2 µm). This results in significantly higher separation efficiency, improved resolution, and much faster analysis times compared to traditional HPLC. researchgate.net The enhanced sensitivity and speed of UPLC make it ideal for high-throughput screening and for detecting trace-level genotoxic impurities where low limits of detection are required. researchgate.net A UPLC method can often resolve impurities that co-elute in a standard HPLC run, providing a more accurate purity profile.
Table 2: Example UPLC-MS/MS Parameters for High-Sensitivity Impurity Analysis
| Parameter | Typical Value | Advantage |
| Column | C18, 100 mm x 2.1 mm, 1.7 µm | Smaller particles for higher efficiency and resolution. |
| Mobile Phase A | 0.2% Formic Acid in Water | Common mobile phase for positive ion mode MS. researchgate.net |
| Mobile Phase B | Methanol | Organic modifier. researchgate.net |
| Flow Rate | 0.5 mL/min | Optimized for small-particle columns. researchgate.net |
| Ionization Mode | ESI Positive | Efficiently ionizes the basic amine functionality. |
| MS Detection | Multiple Reaction Monitoring (MRM) | Highly selective and sensitive mode for quantifying specific trace impurities. researchgate.net |
| Analysis Time | < 5 minutes | Significantly faster than conventional HPLC. |
While LC is suited for non-volatile compounds, Gas Chromatography (GC) is the method of choice for analyzing volatile and semi-volatile impurities. In the context of this compound manufacturing, GC-MS is primarily used to identify and quantify residual solvents (e.g., methanol, ethanol (B145695), dichloromethane) that may be left over from the synthesis and purification steps. mdpi.com It can also detect volatile by-products. mdpi.com To enhance sensitivity and avoid injecting the non-volatile drug substance into the GC system, headspace sampling (HS) is commonly employed. chromatographyonline.com In this technique, the sample is heated in a sealed vial, and the vapor (headspace) containing the volatile analytes is injected into the GC-MS system for analysis. mdpi.comchromatographyonline.com
Elemental Analysis for Compositional Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. For this compound, chlorine (Cl) analysis would also be performed. The experimental results are compared against the theoretical values calculated from the compound's molecular formula (C₈H₁₁ClN₂). chemicalbook.com A close agreement between the experimental and theoretical percentages provides strong evidence for the compound's elemental composition and is a key indicator of its purity. unipi.it This analysis is crucial for confirming the identity of a newly synthesized batch of the compound.
Table 3: Elemental Analysis Data for this compound (C₈H₁₁ClN₂)
| Element | Theoretical % | Experimental % (Illustrative) |
| Carbon (C) | 56.31% | 56.25% |
| Hydrogen (H) | 6.50% | 6.55% |
| Nitrogen (N) | 16.42% | 16.38% |
| Chlorine (Cl) | 20.77% | 20.70% |
Future Research Directions and Translational Perspectives for Isoindolin 2 Amine Hydrochloride
Exploration of Novel Therapeutic Targets for Isoindoline (B1297411) Scaffolds
The versatility of the isoindoline scaffold allows for its application across a wide range of therapeutic areas. mdpi.comnih.gov Researchers are actively investigating new biological targets for isoindoline-based compounds, moving beyond their established roles.
One promising area is in the treatment of neurodegenerative diseases like Alzheimer's. nih.gov Isoindoline-1,3-dione derivatives have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the progression of Alzheimer's disease. nih.gov These compounds have shown significant inhibitory activity, with some demonstrating potency several times higher than the standard drug, rivastigmine. nih.gov The phthalimide (B116566) group within these molecules is thought to interact with the peripheral anionic site of AChE, making it a key pharmacophore in the design of new inhibitors. nih.gov
The isoindolin-1-one (B1195906) framework, found in many naturally occurring compounds, also presents a wealth of opportunities for discovering new therapeutic targets. nih.gov These natural products exhibit diverse biological activities and hold potential for treating various chronic diseases. nih.gov The indole (B1671886) scaffold, a related heterocyclic system, has also been successfully exploited to design compounds that bind to a variety of pharmacological targets, including adenosine (B11128) receptors and the translocator protein (TSPO), highlighting the potential for similar discoveries with the isoindoline core. mdpi.com
| Therapeutic Area | Potential Target | Example Compound Class |
| Neurodegenerative Diseases | Acetylcholinesterase (AChE) | Isoindoline-1,3-dione derivatives |
| Cancer | Various kinases, DNA | Benzo[d]thiazol-2-amine derivatives |
| Inflammatory Diseases | Cyclooxygenase (COX) enzymes | Indoprofen |
| Infectious Diseases | Pteridine reductase 1, Enoyl acyl carrier protein reductase | 3-Methyleneisoindolin-1-ones |
Development of Isoindolin-2-amine (B1611184) Hydrochloride as Promising Lead Compounds in Drug Discovery
Isoindolin-2-amine hydrochloride and its analogs serve as valuable starting points for the development of new drugs. The inherent drug-like properties of the isoindoline scaffold make it an attractive core for medicinal chemists. researchgate.net
The development of 3-methyleneisoindolin-1-ones is a testament to this. These compounds have been synthesized and evaluated for their anticancer potential, particularly against head and neck squamous cell carcinoma (HNSCC). researchgate.net In silico studies of these molecules have revealed favorable ADME (absorption, distribution, metabolism, and excretion) profiles, indicating their potential as viable drug candidates. researchgate.net
Furthermore, the isoindolin-1-one scaffold is a central component of many existing drugs with diverse pharmacological activities, including anti-inflammatory, antipsychotic, and anticancer effects. mdpi.comresearchgate.net This history of clinical success provides a strong foundation for the development of new therapeutic agents based on this framework. The ability to readily synthesize a variety of structurally diverse 3-methyleneisoindolinones allows for extensive structure-activity relationship (SAR) studies, which are crucial for optimizing lead compounds. researchgate.net
In-Depth Mechanistic Studies of this compound's Biological Actions
A thorough understanding of how this compound and its derivatives exert their biological effects is crucial for their successful translation into the clinic. Current research is focused on elucidating the precise molecular mechanisms underlying their activity.
For instance, in the context of Alzheimer's disease, molecular modeling studies are being used to identify the specific interactions between isoindoline-1,3-dione derivatives and the acetylcholinesterase enzyme. nih.gov This provides a rational basis for the design of more potent and selective inhibitors. nih.gov
In cancer research, studies on 3-methyleneisoindolinones have shown that they can induce oxidative stress, decrease mitochondrial membrane potential, disrupt the cell cycle, and induce apoptosis in cancer cells. researchgate.net These findings provide valuable insights into the pathways through which these compounds exert their anticancer effects. The mechanism of action for some established isoindoline-based drugs, like the anti-inflammatory drug indoprofen, involves the inhibition of cyclooxygenase (COX) enzymes, which reduces the production of inflammatory mediators. mdpi.com
Advanced Synthetic Strategies for Complex Isoindolin-2-amine Architectures
The synthesis of complex molecules containing the isoindoline core is a key area of ongoing research. Chemists are continually developing novel and efficient methods to construct these intricate architectures.
Recent advancements include the tin(II) triflate-catalyzed reaction of 2-acetylcarboxylic acid with primary amines to synthesize 3-methyleneisoindolin-1-ones. researchgate.net This method has been extended to include intramolecular Heck cyclization reactions, leading to the creation of even more structurally diverse compounds. researchgate.net Another innovative approach involves the use of Sonogashira reactions with calcium carbide for the synthesis of 3-methyleneisoindolin-1-ones, representing a greener and more sustainable method. researchgate.net
Economical two-step synthetic procedures have also been developed to produce 3-substituted isoindolin-1-ones, which can then be converted into other important heterocyclic systems like cinnolines and 1,2,4-[e]-benzotriazines. nih.gov These synthetic advancements are critical for generating libraries of diverse isoindoline-based compounds for biological screening and drug discovery programs.
| Synthetic Method | Key Features | Resulting Structures |
| Tin(II) triflate-catalyzed reaction | Efficient, allows for further diversification | 3-Methyleneisoindolin-1-ones |
| Intramolecular Heck cyclization | Creates complex, fused-ring systems | Polycyclic isoindolinone derivatives |
| Sonogashira reaction with calcium carbide | Green and sustainable | 3-Methyleneisoindolin-1-ones |
| Two-step procedure from 2-cyanobenzaldehyde | Economical, provides access to other heterocycles | 3-Substituted isoindolin-1-ones, Cinnolines, 1,2,4-[e]-Benzotriazines |
Applications in Chemical Biology and Development of Molecular Probes
The unique properties of the isoindoline scaffold also make it a valuable tool in chemical biology. Molecular probes are essential for studying biological processes, and isoindoline-based compounds are being developed for this purpose.
The endocannabinoid system (ECS) is a critical regulatory network, and small molecule-derived pharmacological tools, or chemical probes, are crucial for its study. researchgate.net The development of isoindoline-based probes could help to elucidate the roles of the ECS in health and disease. researchgate.net
Labeled chemical probes, which contain reporter units, can be used to characterize the interactions between a ligand and its target. researchgate.net The development of such probes based on the isoindoline scaffold would be a significant advancement, enabling researchers to study target engagement and validate new drug targets in a more direct manner. researchgate.net
Overcoming Challenges and Seizing Opportunities in this compound Research
While the future of this compound research is bright, there are challenges to overcome. One of the main hurdles is achieving selectivity for specific biological targets. The development of highly selective compounds is essential to minimize off-target effects and improve the safety profile of potential drugs.
Despite these challenges, the opportunities in this field are vast. The continued exploration of the chemical space around the isoindoline scaffold is likely to yield new compounds with novel biological activities. The integration of computational methods, such as molecular docking and molecular dynamics simulations, will play an increasingly important role in the rational design of new isoindoline-based drugs. researchgate.netnih.gov
The rich history of the isoindoline core in clinically approved drugs provides a strong impetus for continued research and development. mdpi.comresearchgate.net By leveraging advanced synthetic methods, in-depth mechanistic studies, and innovative chemical biology approaches, the full therapeutic potential of this compound and its derivatives can be realized.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
